molecular formula C15H11N3O3S2 B2608193 N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 324759-10-6

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2608193
CAS No.: 324759-10-6
M. Wt: 345.39
InChI Key: ROWPVUGDDLIIOA-UHFFFAOYSA-N
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Description

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 5-methyl-4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific electronic and optical properties

Comparison with Similar Compounds

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWPVUGDDLIIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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